Carvedilol hydrochloride

描述

Historical Context of Carvedilol (B1668590) Hydrochloride Discovery and Preclinical Chemical Characterization

Carvedilol, the parent compound of Carvedilol hydrochloride, was first synthesized by scientists at Boehringer Mannheim. derpharmachemica.com The initial synthetic route involved the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. derpharmachemica.comtandfonline.com A significant challenge in this early synthesis was the formation of a "bis impurity," which could constitute a substantial portion of the reaction mixture. derpharmachemica.com This led to extensive research into alternative synthetic strategies to minimize this impurity, including the use of protecting groups for the amine functionality. derpharmachemica.comjocpr.com

Preclinical chemical characterization of Carvedilol revealed it to be a racemic mixture of two enantiomers, (S)-(-)-Carvedilol and (R)-(+)-Carvedilol. nih.gov This stereoisomerism is a critical aspect of its pharmacology. The S(-) enantiomer is responsible for both beta-adrenoceptor and alpha-1 adrenoceptor blocking activity, while the R(+) enantiomer primarily exhibits alpha-1 adrenoceptor blocking activity. nih.govdrugbank.comnih.gov This dual action mechanism, stemming from its stereochemistry, was a key finding in its preclinical evaluation. nih.gov

Further characterization identified Carvedilol as a weak base that is practically insoluble in water and gastric fluids, classifying it as a Biopharmaceutical Classification System (BCS) Class II drug. researchgate.netpensoft.netnih.gov This low aqueous solubility presents significant challenges for its formulation and bioavailability. pensoft.netptfarm.pl The hydrochloride salt, this compound, was developed to address some of these physicochemical limitations. acs.org

Physicochemical Properties of Carvedilol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C24H26N2O4 | nih.gov |

| Molecular Weight | 406.5 g/mol | nih.gov |

| Melting Point | 114.5 °C | nih.gov |

| pKa (basic) | 7.97 | nih.gov |

| LogP | 3.8 | nih.gov |

| Water Solubility | Very low (6-8 µg/mL) | nih.govptfarm.pl |

Significance of this compound as a Model Compound in Pharmaceutical Science and Medicinal Chemistry Research

This compound's distinct properties make it a valuable model compound in several areas of pharmaceutical and medicinal chemistry research.

Its poor aqueous solubility is a central theme in formulation science. Researchers extensively use Carvedilol and its hydrochloride salt to investigate and develop novel drug delivery systems aimed at enhancing the dissolution and bioavailability of poorly soluble drugs. pensoft.netptfarm.plresearchgate.net Techniques such as the formation of solid dispersions, nanosuspensions, and multicomponent crystals are frequently studied using Carvedilol as the model active pharmaceutical ingredient (API). pensoft.netacs.orgresearchgate.net For instance, studies have explored the use of co-formers like benzoic acid and isonicotinamide (B137802) to create multicomponent crystals of Carvedilol with improved solubility. pensoft.net

In medicinal chemistry, the structure of Carvedilol serves as a scaffold for the design and synthesis of new chemical entities. acs.orgsolubilityofthings.com The presence of a carbazole (B46965) moiety, a secondary alcohol, and a secondary amine provides multiple points for structural modification. nih.govacs.org Research has focused on synthesizing Carvedilol derivatives to explore structure-activity relationships and to develop compounds with altered pharmacological profiles or improved physicochemical properties. acs.org For example, modifications to the carbazole or anisole (B1667542) rings have been investigated to enhance specific biological activities. acs.org

The challenges associated with the synthesis of Carvedilol, particularly the control of impurities, have also driven research in process chemistry and the development of more efficient and cleaner synthetic routes. derpharmachemica.comjocpr.com This includes the exploration of different protecting group strategies and reaction conditions to improve yield and purity. derpharmachemica.comjocpr.com

Key Research Areas Utilizing Carvedilol as a Model Compound

| Research Area | Focus of Study | Source |

|---|---|---|

| Formulation Science | Enhancing solubility and dissolution of a BCS Class II drug | pensoft.netptfarm.plresearchgate.net |

| Medicinal Chemistry | Synthesis of derivatives to explore structure-activity relationships | acs.orgsolubilityofthings.com |

| Stereochemistry | Investigating the distinct pharmacological profiles of enantiomers | nih.govnih.gov |

| Process Chemistry | Developing efficient synthetic routes and minimizing impurities | derpharmachemica.comjocpr.com |

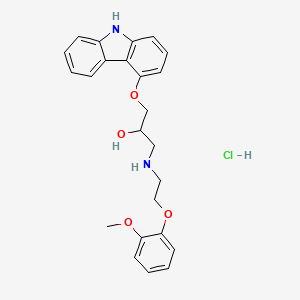

Structure

3D Structure of Parent

属性

CAS 编号 |

374779-41-6 |

|---|---|

分子式 |

C24H27ClN2O4 |

分子量 |

442.9 g/mol |

IUPAC 名称 |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;hydrochloride |

InChI |

InChI=1S/C24H26N2O4.ClH/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;/h2-12,17,25-27H,13-16H2,1H3;1H |

InChI 键 |

OSZYHTJPTLLICF-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.Cl |

规范 SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.Cl |

同义词 |

14C-labeled Carvedilol BM 14190 BM-14190 BM14190 carvedilol carvedilol hydrochloride Carvedilol, (+) Carvedilol, (+)-isomer carvedilol, (+-)-isomer Carvedilol, (-) Carvedilol, (-)-isomer carvedilol, (R)-isomer carvedilol, (S)-isomer Carvedilol, 14C labeled carvedilol, 14C-labeled Coreg Coropres Dilatrend Eucardic Kredex Querto |

产品来源 |

United States |

Synthetic Methodologies and Chemical Synthesis Innovations

Established Synthetic Routes for Carvedilol (B1668590) Hydrochloride

The industrial production of Carvedilol hydrochloride has been refined over the years to optimize yield, purity, and cost-effectiveness. These established routes, while reliable, often contend with challenges such as impurity formation and the need for chiral resolution.

Key Reaction Steps and Intermediates in Industrial Synthesis

The most common industrial synthesis of Carvedilol commences with the reaction of 4-hydroxycarbazole (B19958) with epichlorohydrin in the presence of a base to form the key intermediate, 4-(2,3-epoxypropoxy)carbazole chemrxiv.org. This epoxide intermediate is then subjected to a ring-opening reaction with 2-(2-methoxyphenoxy)ethylamine to yield racemic Carvedilol google.com.

Using a large excess of the amine: This approach, however, can be economically and environmentally disadvantageous due to the need for extensive recovery and recycling of the unreacted amine.

Protection of the halohydrin: An alternative strategy involves protecting the hydroxyl group of the intermediate formed after the initial epoxide ring opening, thereby preventing further reaction .

The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the Carvedilol base with hydrochloric acid in a suitable solvent.

| Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| 4-hydroxycarbazole | 9H-Carbazol-4-ol | Starting material for the carbazole (B46965) moiety. |

| Epichlorohydrin | 1-chloro-2,3-epoxypropane | Provides the three-carbon linker and the hydroxyl group. |

| 4-(2,3-epoxypropoxy)carbazole | 4-(Oxiran-2-ylmethoxy)-9H-carbazole | Key epoxide intermediate. |

| 2-(2-methoxyphenoxy)ethylamine | 2-(2-Methoxyphenoxy)ethan-1-amine | Side-chain precursor. |

Stereoselective Synthesis Approaches for this compound Enantiomers

Carvedilol is a chiral molecule, and its enantiomers exhibit different pharmacological activities. The (S)-enantiomer is a potent β- and α1-adrenergic blocker, while the (R)-enantiomer primarily displays α1-blocking activity. Consequently, the stereoselective synthesis of the desired enantiomer is of significant interest.

One of the primary methods for obtaining enantiomerically pure Carvedilol is through the resolution of the racemic mixture . This can be achieved using various techniques, including:

Classical resolution: This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.

Chromatographic resolution: Chiral stationary phases in high-performance liquid chromatography (HPLC) can be used to separate the enantiomers of Carvedilol or its intermediates.

A more direct approach to obtaining a specific enantiomer is through asymmetric synthesis . This can be accomplished by using a chiral starting material, such as an enantiomerically pure epoxide intermediate. For example, starting with (R)- or (S)-glycidol allows for the synthesis of the corresponding (R)- or (S)-Carvedilol enantiomer.

Novel Synthetic Strategies and Process Optimizations

In recent years, there has been a growing emphasis on developing more sustainable, efficient, and safer methods for the synthesis of active pharmaceutical ingredients (APIs) like this compound. These novel strategies often incorporate principles of green chemistry, biocatalysis, and continuous manufacturing.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of Carvedilol aims to reduce the environmental impact of the manufacturing process. Key areas of focus include:

Use of greener solvents: Research has explored the use of more environmentally benign solvents to replace traditional volatile organic compounds (VOCs). For instance, the use of water as a reaction medium for certain steps in the synthesis has been investigated google.com. The use of ionic liquids has also been explored as a greener alternative for the extraction and purification of Carvedilol nih.govnih.gov.

Atom economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Comparing the atom economy of different synthetic pathways is a crucial aspect of this approach primescholars.com.

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. The development of heterogeneous catalysts that can be easily recovered and reused is a significant area of research.

Chemoenzymatic and Biocatalytic Approaches for this compound Production

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages in the synthesis of Carvedilol, particularly in achieving high enantioselectivity under mild reaction conditions.

A prominent application of biocatalysis in Carvedilol synthesis is the enzymatic kinetic resolution of racemic intermediates. Lipases, a class of enzymes, have been shown to be particularly effective in selectively acylating one enantiomer of a racemic alcohol intermediate, allowing for the separation of the two enantiomers. This chemoenzymatic approach can provide access to enantiomerically pure building blocks for the synthesis of (S)-Carvedilol.

| Biocatalyst | Reaction Type | Substrate | Outcome |

|---|---|---|---|

| Lipase | Kinetic Resolution (Acylation) | Racemic alcohol intermediate | Separation of enantiomers |

Continuous Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is emerging as a powerful technology for the synthesis of pharmaceuticals. This approach offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control.

The synthesis of beta-blockers, including Carvedilol, has been identified as a suitable candidate for continuous flow processing. Recent advancements have demonstrated the use of novel reactor technologies, such as membrane nanoreactors, to achieve ultrafast and highly selective synthesis of beta-blockers under mild conditions connectjournals.com. While still an area of active research, continuous flow chemistry holds significant promise for the future manufacturing of this compound, offering the potential for more efficient, sustainable, and cost-effective production.

Impurity Profiling and Control in this compound Synthesis

Identification and Characterization of Synthetic Impurities and Byproducts

The synthesis of Carvedilol is a multi-step process, and at each stage, there is a potential for the formation of impurities. The European Pharmacopoeia lists several key impurities, commonly designated as Impurities A, B, C, D, and E, which are critical to monitor. connectjournals.comjetir.org The origins of these and other process-related impurities are often linked to the specific synthetic route employed.

One common synthetic pathway involves the condensation of 4-(2,3-epoxypropoxy) carbazole with 2-(2-methoxyphenoxy) ethylamine. A major challenge in this route is the formation of a dimeric byproduct known as Impurity B or "bis impurity." connectjournals.com This impurity arises when the secondary amine of the newly formed Carvedilol molecule attacks the epoxide ring of another 4-(2,3-epoxypropoxy) carbazole molecule. connectjournals.com

Other significant impurities can be traced back to the key intermediates. For example, during the synthesis of 4-(2,3-epoxypropoxy) carbazole, several byproducts can form, including 1-(9H-Carbazol-5-yloxy)-3-chloropropan-2-ol and 3-(9H-Carbazol-5-yloxy)propane-1,2-diol. Similarly, the synthesis of the other key intermediate, 2-(2-methoxyphenoxy) ethanamine, can introduce its own set of impurities, such as 1,2-bis(2-Methoxyphenoxy)ethane and bis(2-(2-Methoxyphenoxy)ethyl)amine.

The identification and characterization of these impurities are performed using a suite of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying impurities. alentris.orgeuropeanpharmaceuticalreview.com Gas Chromatography (GC) is often used for detecting volatile impurities like residual solvents, while Mass Spectrometry (MS), frequently coupled with HPLC or GC, provides sensitive identification and structural elucidation of the byproducts. alentris.org Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for definitive structural confirmation. connectjournals.com

| Impurity Designation | Chemical Name | Source of Formation |

|---|---|---|

| Impurity B (Bis Impurity) | 1,1'-[2-(2-methoxyphenoxy)ethyl]iminobis-[3-(9H-carbazol-4-yloxy)]-propan-2-ol | Reaction of Carvedilol with the epoxide intermediate 4-(oxiran-2-ylmethoxy)-9H-carbazole. connectjournals.com |

| Impurity C | 1-(9H-Carbazol-4-yloxy)-3-[N-benzyl-2-(2-methoxyphenoxy)ethylamino]-2-propanol | Arises when a benzyl-protected amine is used to avoid Impurity B, followed by incomplete debenzylation. connectjournals.comgoogle.com |

| Process Impurity 1 | 1-(9H-Carbazol-5-yloxy)-3-chloropropan-2-ol | Byproduct from the synthesis of the intermediate 4-(2,3-epoxypropoxy) carbazole. |

| Process Impurity 2 | 4-((Oxiran-2-yl)methoxy)-9-((oxiran-2-yl)methyl)-9H-carbazole | Byproduct from the synthesis of the intermediate 4-(2,3-epoxypropoxy) carbazole. |

| Process Impurity 6 | 1,2-bis(2-Methoxyphenoxy)ethane | Byproduct from the synthesis of the intermediate 2-(2-methoxyphenoxy) ethanamine. |

| Process Impurity 10 | bis(2-(2-Methoxyphenoxy)ethyl)amine | Byproduct from the synthesis of the intermediate 2-(2-methoxyphenoxy) ethanamine. |

Strategies for Impurity Minimization and Removal Techniques

Controlling the impurity profile of this compound requires a multi-faceted approach, combining optimization of the synthesis process with effective purification techniques. alentris.org

Synthetic Methodologies and Process Optimization: A primary strategy to control impurity formation is the careful optimization of reaction conditions. For instance, the formation of the problematic Impurity B can be minimized by using a large excess of 2-(2-methoxyphenoxy) ethylamine during the condensation step, which favors the desired reaction pathway. google.com Another approach involves changing the solvent; using dimethyl sulfoxide (B87167) (DMSO) has been shown to limit the formation of the bis-impurity compared to other solvents. google.com

Innovations in synthetic routes have also been developed to circumvent the formation of specific impurities. One such method involves protecting the amine group of 2-(2-methoxyphenoxy) ethylamine, often with a benzyl group. google.com This prevents the secondary amine from reacting further to form the bis-impurity. However, this introduces two additional steps into the process: protection and deprotection, and can lead to the formation of Impurity C if the final debenzylation step is incomplete. google.com An alternative strategy involves protecting the amine with a tosyl group, which can be removed under different conditions.

Purification and Removal Techniques: Following synthesis, advanced purification methods are employed to remove any remaining impurities from the crude product. alentris.org Common techniques include:

Recrystallization: Crystallizing the crude Carvedilol from a suitable solvent, such as ethyl acetate (B1210297), is an effective method for removing a range of impurities and achieving a high-purity final product. epo.org

Chromatography: Column chromatography can be used to separate impurities from the desired compound, although this is often more suitable for smaller-scale production. connectjournals.com

Acid-Base Purification: A highly effective technique involves dissolving the crude Carvedilol base in an organic solvent and washing it with an aqueous acid solution to a specific pH range (e.g., 7.0-7.5). google.comepo.org This removes unreacted amine intermediates. Subsequently, the pH of the organic layer is lowered further to selectively precipitate Carvedilol as an acid salt, leaving impurities like the bis-impurity in the solution. The pure Carvedilol base is then liberated by an acid-base treatment. epo.org

Salt Formation: A specific method for reducing bis-impurities involves reacting the crude Carvedilol base with phosphoric acid in ethanol. This causes the Carvedilol phosphate (B84403) salt to precipitate in high purity, leaving the impurities behind in the solvent. google.comwipo.int

Ion Exchange Resins: Another novel purification method utilizes a strong basic anion exchange resin to treat a solution of Carvedilol, effectively removing certain impurities. google.com

| Strategy | Description | Target Impurity/Goal |

|---|---|---|

| Process Optimization | Using excess 2-(2-methoxyphenoxy) ethylamine or specific solvents like DMSO during condensation. google.com | Minimizes formation of Impurity B (bis impurity). |

| Use of Protecting Groups | Protecting the amine intermediate with a benzyl or tosyl group to prevent side reactions. google.com | Avoids the formation of Impurity B. |

| Acid-Base Wash & Precipitation | Washing an organic solution of crude Carvedilol with aqueous acid, followed by selective salt precipitation. epo.org | Removes unreacted amines and Impurity B. |

| Phosphate Salt Formation | Reacting crude Carvedilol with phosphoric acid in ethanol to precipitate pure Carvedilol phosphate. google.comwipo.int | Specifically reduces levels of Bis Impurities 1 and 2. |

| Recrystallization | Crystallizing the final product from a suitable solvent like ethyl acetate. epo.org | General purification to achieve high-purity API. |

| Ion Exchange Chromatography | Treating a solution of Carvedilol with a strong basic anion exchange resin. google.com | Removes specific anionic or acidic impurities. |

Molecular and Cellular Pharmacology of Carvedilol Hydrochloride

Receptor Binding Kinetics and Affinity Profiling

Beta-Adrenergic Receptor Subtype (β1, β2) Interactions and Selectivity

Carvedilol (B1668590) demonstrates high affinity for both β1 and β2-adrenergic receptors. nih.gov However, there is some discrepancy in the literature regarding its selectivity. Some studies suggest it is slightly β1-selective, while others indicate it is non-selective or even slightly β2-selective. nih.govoup.com One study reported a 13-fold higher potency for β2-adrenoceptors over β1-adrenoceptors in human right atrium tissue. oup.comnih.gov Another study using rat proteins showed comparable high affinities for both β1 (Ki = 0.24–0.43 nM) and β2 (Ki = 0.19–0.25 nM) receptors. wikipedia.org In human cardiac tissue, carvedilol has been shown to block β2-adrenoceptors more effectively than β1-adrenoceptors. oup.comnih.gov This preferential blockade of β2-adrenoceptors may contribute to its beneficial effects in heart failure. oup.comnih.gov The S(-) enantiomer is primarily responsible for the beta-blocking effects. wikipedia.org

Interactive Table: Binding Affinity of Carvedilol for Beta-Adrenergic Receptors

| Receptor Subtype | Reported Ki (nM) | Species | Reference |

| β1-Adrenergic Receptor | 0.24–0.43 | Rat | wikipedia.org |

| β1-Adrenergic Receptor | 0.32 | Human | wikipedia.org |

| β2-Adrenergic Receptor | 0.19–0.25 | Rat | wikipedia.org |

| β2-Adrenergic Receptor | 0.13–0.40 | Human | wikipedia.org |

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Alpha-1 Adrenergic Receptor Interactions and Functional Antagonism

Carvedilol also functions as a potent antagonist of α1-adrenergic receptors, which contributes to its vasodilatory properties. drugbank.comtocris.com Both the S(-) and R(+) enantiomers contribute to this alpha-blocking activity. wikipedia.org Research has shown that carvedilol has a higher affinity for the α1D and α1B subtypes compared to the α1A subtype. oup.com The affinity rank order has been reported as α1D > α1B > β1 > β2 > α1A. oup.com This antagonism of α1-adrenergic receptors leads to relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance. drugbank.com

Interactive Table: Binding Affinity of Carvedilol for Alpha-Adrenergic Receptors

| Receptor Subtype | Reported Ki (nM) | Species | Reference |

| α1-Adrenergic Receptor | 3.4 | Rat | wikipedia.org |

| α1A-Adrenergic Receptor | 12 | Human | oup.com |

| α1B-Adrenergic Receptor | 2.5 | Human | oup.com |

| α1D-Adrenergic Receptor | 1.2 | Human | oup.com |

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Investigation of Other Potential Receptor/Enzyme Targets (e.g., Serotonin (B10506) Receptors, Monoamine Oxidases)

Beyond its primary adrenergic receptor targets, carvedilol has been shown to interact with other receptors. It displays a moderate affinity for the human 5-HT2A serotonin receptor (Ki = 547 nM) and acts as an antagonist. wikipedia.orgnih.gov In vitro studies have confirmed a high nanomolar affinity for 5-HT2A receptors. nih.govnih.govresearchgate.net However, carvedilol does not appear to activate the canonical 5-HT2A receptor signaling pathways. nih.govnih.gov There is limited evidence to suggest a significant interaction with monoamine oxidases (MAOs); some general drug interaction screenings mention avoiding concurrent use with MAO inhibitors, but this is a general precaution for many cardiovascular drugs and not indicative of direct enzymatic inhibition by carvedilol itself. singlecare.comclinicaltrials.govgoodrx.com

Post-Receptor Signaling Pathways and Intracellular Responses

G-Protein Coupled Receptor (GPCR) Signaling Modulation

Carvedilol's interaction with adrenergic receptors, which are G-protein coupled receptors (GPCRs), modulates downstream signaling pathways. scbt.com As a β-blocker, it antagonizes the Gs-protein-mediated activation of adenylyl cyclase, thereby reducing the production of cyclic AMP (cAMP). duke.edubham.ac.uk This action underlies its effects on heart rate and contractility. wikipedia.org While it acts as an antagonist or inverse agonist at the G-protein signaling level, carvedilol exhibits unique properties in activating other pathways. duke.edu

Beta-Arrestin Recruitment and Receptor Desensitization Mechanisms

A distinguishing feature of carvedilol is its ability to act as a β-arrestin-biased ligand. nih.govfrontiersin.org While blocking G-protein-mediated signaling, carvedilol promotes the recruitment of β-arrestin to the β2-adrenergic receptor. duke.edunih.gov This engagement of β-arrestin occurs independently of the receptor's conformational state. pnas.org The recruitment of β-arrestin by carvedilol can initiate distinct signaling cascades, such as the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the extracellular signal-regulated kinase (ERK) pathway. duke.edupnas.org This biased agonism is thought to contribute to some of carvedilol's unique cardioprotective effects. nih.govfrontiersin.org However, some research suggests that all detectable carvedilol signaling through β2ARs is driven by G proteins and that carvedilol does not significantly promote receptor internalization, a process often linked to β-arrestin. bham.ac.uknih.gov

Modulation of Intracellular Calcium Dynamics and Ion Channel Activity

Carvedilol hydrochloride exerts complex effects on intracellular calcium ([Ca2+]i) homeostasis and the activity of various ion channels, which contribute to its pharmacological profile. nih.govnih.govresearchgate.net At higher concentrations, it is known to function as a blocker of calcium channels. nih.gov Its interaction with these channels goes beyond simple blockade and involves nuanced modulation of channel kinetics and calcium handling proteins.

In vitro studies have demonstrated that carvedilol directly inhibits multiple ion channels. It has been shown to block voltage-gated sodium (Na+) and calcium (Ca2+) channels in atrial myocytes. nih.gov A specific investigation using the murine HL-1 atrial cell line found that carvedilol reversibly inhibits T-type Ca2+ channels (I(Ca,T)) in a concentration-dependent manner. nih.gov The compound significantly shifted the steady-state inactivation curve of these channels toward a more negative potential by 12.8 mV, without significantly altering the activation curve. nih.gov Furthermore, carvedilol was found to delay the recovery from inactivation of T-type Ca2+ channels. nih.gov This preferential interaction with the inactivated state of the channel is a key mechanistic detail. nih.gov

Beyond the cell membrane, carvedilol influences sarcoplasmic reticulum (SR) calcium release. It has been reported to suppress the activity of ryanodine (B192298) receptor (RyR) SR Ca2+ release channels by reducing their mean open time and, to a lesser extent, their open probability. nih.gov This action prolongs the refractoriness of SR Ca2+ release, which can decrease the likelihood of spontaneous and potentially arrhythmogenic Ca2+ release events. nih.gov This ability to restore calcium balance is considered a component of its protective mechanism against certain types of cellular damage. nih.govresearchgate.net The collective inhibition of Ca2+ channels and modulation of RyR function contribute to its effects on excitation-contraction coupling. nih.gov

Table 1: In Vitro Effects of Carvedilol on T-Type Ca2+ Channel (I(Ca,T)) in HL-1 Cells

| Parameter | Observation | Finding |

|---|---|---|

| Inhibition | Concentration-dependent and reversible | IC50 of 2.1 µM nih.gov |

| Peak Current | 3 µM carvedilol reduced peak I(Ca,T) amplitude | From 20.1±1.8 pA/pF to 10.9±2.1 pA/pF at -20 mV nih.gov |

| Inactivation Curve | Shifted to more negative potentials | -12.8 mV shift nih.gov |

| Activation Curve | No significant alteration | - |

| Recovery from Inactivation | Delayed recovery | Time constant increased from 112.4±3.5 ms (B15284909) to 270.1±4.7 ms nih.gov |

| Frequency Dependence | Inhibition increased with stimulus frequency | 23.2% inhibition at 0.2 Hz vs. 47.2% at 2 Hz nih.gov |

Cyclic AMP (cAMP) Pathway Regulation and Downstream Effects

The regulation of the cyclic adenosine (B11128) monophosphate (cAMP) pathway by carvedilol is multifaceted and demonstrates receptor- and cell-type-specific effects. While traditionally known as a β-adrenoceptor antagonist, carvedilol exhibits intrinsic sympathomimetic activity, particularly at the β2-adrenoceptor (β2AR), allowing it to stimulate as well as block signaling. nanion.de

Studies in primary adult cardiomyocytes have shown that carvedilol can specifically activate β2ARs, leading to a detectable increase in cAMP formation. nanion.denih.gov This activation of the β2AR-Gs-adenylyl cyclase-cAMP signaling axis results in a measurable physiological response, such as an increase in the spontaneous beating rate of cardiomyocytes. nanion.de This effect was abolished by a β2-selective antagonist but not by a β1-selective antagonist, confirming the specific pathway. nih.gov

Conversely, and central to its unique therapeutic profile in heart failure, carvedilol can activate biased signaling at the β1-adrenoceptor (β1AR). nih.gov Recent phosphoproteomic analysis of mouse hearts revealed that carvedilol uniquely promotes the phosphorylation of a set of myofilament proteins, including myosin phosphatase target subunit 1 (MYPT1), myosin light-chain kinase (MYLK), and myosin regulatory light chain (MLC2). nih.gov This occurs with little to no increase in cAMP or the phosphorylation of Ca2+-handling proteins typically seen with classic β-agonists. nih.gov This effect is driven by a β1AR-Gi-biased signal that activates a nitric oxide synthase (NOS) and cyclic guanosine (B1672433) monophosphate (cGMP) pathway, promoting myofilament protein phosphorylation selectively. nih.gov This mechanism enhances cardiac contractility with minimal impact on Ca2+ cycling and the cAMP/PKA pathway. nih.gov

In a different cellular context, such as human melanocytes, carvedilol has been shown to inhibit melanogenesis by downregulating the cAMP/protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway. researchgate.net This demonstrates that carvedilol's effect on cAMP signaling is highly dependent on the specific receptor and cellular machinery present.

Table 2: Summary of Carvedilol's Effects on Cyclic Nucleotide Pathways

| Pathway | Receptor/Cell Type | Key Effect | Downstream Consequence |

|---|---|---|---|

| β2AR-Gs Activation | Cardiomyocytes | Increased cAMP formation nanion.denih.gov | Increased spontaneous beating rate nanion.de |

| β1AR-Gi Biased Signaling | Myocardium | Activation of NOS-cGMP pathway nih.gov | Enhanced myofilament phosphorylation and contractility with minimal cAMP increase nih.gov |

| cAMP/CREB Inhibition | Human Melanocytes | Downregulation of cAMP levels and p-CREB researchgate.net | Suppression of melanin (B1238610) synthesis researchgate.net |

Antioxidant and Anti-inflammatory Mechanisms at the Molecular Level

This compound possesses potent antioxidant and anti-inflammatory properties that are distinct from its adrenoceptor blocking activity and contribute significantly to its therapeutic effects. nih.govnih.govplos.org

Modulation of Inflammatory Mediators and Cellular Signaling Cascades

Carvedilol exerts significant anti-inflammatory effects by modulating the production of inflammatory mediators and interfering with key cellular signaling pathways. nih.govresearchgate.net Research in various models has demonstrated its ability to suppress inflammation. plos.orgnih.govmdpi.com

A primary mechanism is the inhibition of the nuclear factor kappa-B (NF-κB) signaling cascade, a critical transcription factor that governs the expression of numerous pro-inflammatory genes. plos.orgmdpi.commdpi.com By attenuating NF-κB activation, carvedilol reduces the expression of downstream targets, including inflammatory cytokines, chemokines, and adhesion molecules. plos.orgmdpi.com

Specifically, carvedilol treatment has been shown to lower the release and expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). plos.orgnih.gov It also reduces the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory prostaglandins. plos.orgmdpi.com In parallel, carvedilol can increase levels of the anti-inflammatory cytokine IL-10, which actively suppresses inflammatory responses. plos.orgresearchgate.net Furthermore, carvedilol abrogates the expression of vascular cell adhesion molecule-1 (VCAM-1) and inter-cellular adhesion molecule-1 (ICAM-1), which are crucial for leukocyte recruitment to sites of inflammation. plos.orgmdpi.com It also reduces the release of eicosanoids like prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4). nih.gov

Cell-Based Mechanistic Studies (In Vitro)

Effects on Myocardial Cell Viability, Contractility, and Molecular Pathways (Mechanistic Focus)

In vitro studies using myocardial cells have been instrumental in elucidating the specific molecular mechanisms behind carvedilol's effects on heart muscle.

Myocardial Cell Viability: Carvedilol demonstrates direct cardioprotective effects that enhance myocyte survival, particularly under stress conditions like ischemia. One key mechanism is the preservation of mitochondrial function. During acute ischemia, carvedilol appears to have a protective effect on the mitochondrial phosphorylation system. core.ac.uk This allows for a more rapid and greater generation of ATP once oxygen becomes available during reperfusion, which is critical for preventing irreversible cell injury and promoting myocyte recovery. core.ac.uk Furthermore, in studies of hibernating myocardium, tissue analysis from patients treated with carvedilol showed milder cardiomyocyte degeneration compared to those treated with metoprolol (B1676517), suggesting a direct effect on preserving cellular integrity. nih.gov

Myocardial Contractility: The effect of carvedilol on contractility is uniquely complex. While its beta-blocking properties can blunt excessive contractile responses to catecholamines, recent mechanistic studies have revealed a novel pathway through which it can restore or enhance contractility in failing myocytes. nih.govoup.com In adult ventricular myocytes from failing hearts, carvedilol enhances sarcomere shortening without increasing the peak intracellular Ca2+ transient. nih.gov This is a significant departure from traditional inotropes that increase both contractility and calcium cycling, the latter of which can be energetically costly and arrhythmogenic. This pro-contractile effect has also been observed in skeletal muscle. researchgate.net

Molecular Pathways: The mechanistic basis for this unique contractile effect is the activation of a specific myofilament signaling circuit. nih.gov Carvedilol promotes a β1AR-NOS3-cGMP-PKG1 signaling cascade that selectively increases the phosphorylation of myofilament proteins, including MLC2 and MYPT1. nih.gov This enhances the calcium sensitivity of the myofilaments, leading to improved contractility at a given level of intracellular calcium. This pathway is distinct from the canonical βAR-cAMP-PKA pathway. Concurrently, as detailed previously, carvedilol's actions on ion channels—including the inhibition of Na+ and Ca2+ channels and the suppression of RyR activity—contribute to stabilizing the cardiomyocyte and preventing Ca2+ overload, which complements its effects on viability and contractility. nih.gov

Table 4: Mechanistic Effects of Carvedilol in Myocardial Cells (In Vitro Focus)

| Cellular Effect | Key Mechanism | Molecular Pathway/Target | Reference |

|---|---|---|---|

| Viability | Preservation of mitochondrial energy production | Protection of mitochondrial phosphorylation system | core.ac.uk |

| Reduced cellular degeneration | Attenuation of degenerative morphological changes | nih.gov | |

| Contractility | Enhanced sarcomere shortening without Ca2+ overload | Activation of β1AR-NOS3-cGMP-PKG1 signaling | nih.gov |

| Increased myofilament Ca2+ sensitivity | Phosphorylation of MLC2, MYPT1, MYLK | nih.gov | |

| Ionic Stability | Prolonged SR Ca2+ release refractoriness | Inhibition of Ryanodine Receptor (RyR) channels | nih.gov |

Endothelial Cell Function, Nitric Oxide Production, and Vasoprotective Mechanisms

Research has demonstrated that carvedilol enhances endothelium-dependent vasodilation. nih.gov One of the key mechanisms is the stimulation of NO release from endothelial cells. researchgate.netnih.govahajournals.org Studies have shown that carvedilol-induced vasorelaxation is significantly inhibited by N(G)-monomethyl-L-arginine (L-NMMA), a nitric oxide synthase inhibitor, suggesting that the augmentation of NO production is a critical component of its action. nih.gov

The process of carvedilol-stimulated NO release is linked to extracellular ATP. Carvedilol induces ATP efflux from endothelial cells, which in turn activates P2Y-purinoceptors, leading to NO release. ahajournals.orgahajournals.org This mechanism has been observed in glomerular endothelial cells, where the blockade of P2Y-purinoceptors or the enzymatic degradation of extracellular ATP inhibits carvedilol-stimulated NO release. ahajournals.org The maximum NO release stimulated by carvedilol is comparable to that of other third-generation beta-blockers like nebivolol. ahajournals.org

Beyond NO production, carvedilol possesses potent antioxidant properties that contribute to its vasoprotective effects. nih.govpatsnap.com It has been shown to inhibit lipid peroxidation, scavenge oxygen free radicals, and prevent the depletion of endogenous antioxidants. nih.gov This antioxidant activity protects the endothelium from injury caused by reactive oxygen species (ROS). nih.gov For instance, carvedilol can reduce intracellular hydrogen peroxide (H2O2) formation in human aortic endothelial cells stimulated by tumor necrosis factor-α (TNF-α). ahajournals.org By inhibiting the oxidation of low-density lipoproteins (LDL), carvedilol helps prevent the formation of oxidized-LDL, a key factor in the development of atherosclerotic plaques and endothelial damage. nih.gov

Furthermore, carvedilol has been found to inhibit the expression of adhesion molecules on endothelial cells. In human aortic endothelial cells, carvedilol pretreatment significantly decreased TNF-α-stimulated expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin. ahajournals.org This action reduces the adhesiveness of endothelial cells to mononuclear cells, an important step in the inflammatory processes associated with atherosclerosis. ahajournals.org

The vasoprotective mechanisms of carvedilol are multifaceted, involving direct stimulation of NO production, potent antioxidant effects, and modulation of endothelial adhesion molecule expression. nih.govresearchgate.netahajournals.org

Vascular Smooth Muscle Cell Proliferation, Migration, and Remodeling Studies

This compound has demonstrated significant inhibitory effects on vascular smooth muscle cell (VSMC) proliferation, migration, and the subsequent vascular remodeling processes. nih.govpatsnap.comnih.gov These actions are crucial in mitigating pathological conditions such as atherosclerosis and restenosis following vascular injury. nih.gov

In vitro studies have consistently shown that carvedilol inhibits VSMC proliferation in a concentration-dependent manner. nih.govnih.gov Research on cultured rat aortic vascular smooth muscle cells revealed that carvedilol at concentrations of 10⁻⁷ to 10⁻⁵ M decreased both basal and endothelin-1-stimulated mitogenesis. nih.gov Similarly, in human pulmonary artery vascular smooth muscle cells, carvedilol (0.1-10 μM) inhibited mitogenesis induced by various growth factors, including platelet-derived growth factor (PDGF), epidermal growth factor (EGF), thrombin, and serum. nih.govoup.com The IC50 values for this inhibition ranged from 0.3 to 2.0 μM. nih.govglpbio.com

Carvedilol also effectively inhibits the migration of VSMCs. nih.gov Studies have shown a concentration-dependent inhibition of PDGF-induced VSMC migration, with an IC50 value of 3 μM. nih.govoup.comglpbio.com This inhibition of both proliferation and migration suggests that carvedilol acts on a common pathway within the smooth muscle cell cycle, rather than targeting specific mitogen receptors. nih.gov

The impact of carvedilol on vascular remodeling has been demonstrated in in vivo models. In a rat model of balloon angioplasty-induced vascular injury, carvedilol treatment markedly attenuated the extensive neointimal formation. nih.gov Quantitative image analysis showed an 84% reduction in neointimal growth in carvedilol-treated rats, without affecting the medial or adventitial cross-sectional areas. nih.gov This suggests a direct inhibitory effect on the processes leading to vascular stenosis.

Metabolomic profiling of vascular smooth muscle cells (A7r5) treated with carvedilol enantiomers has provided further insight into its mechanisms. The S-enantiomer, in particular, was found to alter the levels of intracellular and secreted metabolites associated with vascular smooth muscle contraction. plos.org For instance, an up-regulation of L-serine, which has vasodilatory effects, was observed. plos.org Additionally, the S-carvedilol-treated cells showed a lower intracellular calcium concentration, which promotes relaxation. plos.org

The collective evidence from these studies indicates that carvedilol's ability to inhibit VSMC proliferation and migration plays a significant role in its capacity to prevent pathological vascular remodeling. nih.govnih.govnih.gov

Data Tables

Table 1: Inhibitory Effects of Carvedilol on Vascular Smooth Muscle Cell Mitogenesis

| Mitogen | Cell Type | Carvedilol Concentration (µM) | Inhibition | IC50 (µM) | Reference |

| Endothelin-1 | Rat Aortic VSMC | 0.1 - 10 | Concentration-dependent decrease | - | nih.gov |

| Platelet-Derived Growth Factor (PDGF) | Human Pulmonary Artery VSMC | 0.1 - 10 | Concentration-dependent inhibition | 0.3 - 2.0 | nih.gov |

| Epidermal Growth Factor (EGF) | Human Pulmonary Artery VSMC | 0.1 - 10 | Concentration-dependent inhibition | 0.3 - 2.0 | nih.gov |

| Thrombin | Human Pulmonary Artery VSMC | 0.1 - 10 | Concentration-dependent inhibition | 0.3 - 2.0 | nih.gov |

| Serum | Human Pulmonary Artery VSMC | 0.1 - 10 | Concentration-dependent inhibition | 0.3 - 2.0 | nih.gov |

Table 2: Effect of Carvedilol on Vascular Smooth Muscle Cell Migration and Neointimal Formation

| Process | Model System | Stimulus | Carvedilol Effect | IC50 (µM) / Reduction | Reference |

| Migration | Human Pulmonary Artery VSMC | PDGF | Concentration-dependent inhibition | 3 | nih.govoup.comglpbio.com |

| Neointimal Formation | Rat Carotid Artery (Balloon Angioplasty) | Vascular Injury | 84% reduction in neointimal growth | - | nih.gov |

Pharmacokinetic Principles and Mechanistic Absorption, Distribution, Metabolism, and Excretion Adme Studies

Absorption Mechanisms and Permeability Studies

Carvedilol (B1668590) is characterized by rapid absorption following oral administration, though it is subject to significant first-pass metabolism, which results in a bioavailability of 25-35%. drugbank.comnih.govwikipedia.org The absorption process is influenced by its physicochemical properties and its interaction with various membrane transport mechanisms.

Intestinal Permeability and Membrane Transport Mechanisms (e.g., P-glycoprotein, OATP interactions)

Carvedilol exhibits high passive intestinal permeability throughout the gastrointestinal tract (GIT). nih.gov Its zwitterionic nature contributes to changing solubility in the varying pH conditions of the GIT. nih.gov The primary membrane transporter interacting with carvedilol is P-glycoprotein (P-gp), an efflux pump. nih.govnih.govhpra.ie Carvedilol is both a substrate and an inhibitor of P-gp. nih.govhpra.ieingentaconnect.com This dual role means that while its own absorption can be limited by P-gp efflux, it can also inhibit the P-gp-mediated transport of other drugs, such as digoxin (B3395198) and cyclosporin (B1163). hpra.ieingentaconnect.com

Interaction with Organic Anion Transporting Polypeptides (OATPs) appears to be limited. Research indicates that carvedilol is not a substrate of OATP1A2 (SLCO1A2), although it may inhibit the transporter's function, suggesting a potential for drug-drug interactions with OATP1A2 substrates. pharmgkb.org Studies on other intestinal influx transporters like OATP-A and OATP-B have not established a direct role in carvedilol absorption. nii.ac.jp

Role of Efflux and Uptake Transporters in Carvedilol Hydrochloride Absorption

However, carvedilol's inhibitory effect on P-gp is well-documented. Co-perfusion with carvedilol has been shown to significantly increase the intestinal permeability of other P-gp substrates, such as clopidogrel. researchgate.netnih.gov This effect is comparable to that of verapamil, a known P-gp inhibitor. ingentaconnect.com

| Condition | Effective Permeability (Peff) (cm/s x 10-5) | Reference |

|---|---|---|

| Clopidogrel alone | 3.60 ± 0.51 | nih.gov |

| Clopidogrel + Carvedilol (10 µM) | 6.98 ± 0.75 | nih.gov |

| Clopidogrel + Verapamil (100 µM) | 8.31 ± 0.20 | nih.gov |

Distribution Characteristics and Tissue Partitioning

Carvedilol's distribution in the body is extensive, a characteristic driven by its high lipophilicity. nih.govhpra.iefda.gov.ph

Protein Binding Interactions and Distribution Volume Determinants in Biological Matrices

Carvedilol is highly bound to plasma proteins, with reported binding percentages ranging from 95% to over 98%. drugbank.comwikipedia.orghpra.iefda.gov.ph The primary binding protein is albumin, which accounts for approximately 95% of the total plasma protein binding. drugbank.comwikipedia.org This extensive binding influences its distribution and clearance. The compound's lipophilic nature and extensive tissue uptake result in a large apparent volume of distribution (Vd), with values reported between 1.5 and 2 L/kg. drugbank.comnih.govhpra.ie This large Vd confirms that the drug is not confined to the bloodstream but is widely distributed into various tissues. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Lipophilicity | High | nih.govwikipedia.orghpra.ie |

| Plasma Protein Binding | 95-99% | drugbank.comhpra.iefda.gov.ph |

| Primary Binding Protein | Albumin | drugbank.comwikipedia.org |

| Volume of Distribution (Vd) | 1.5 - 2.0 L/kg (or 115 L) | drugbank.comnih.govhpra.ie |

Tissue-Specific Accumulation and Cellular Uptake Mechanisms

The high lipophilicity of carvedilol facilitates its extensive distribution into tissues beyond the central circulation. nih.gov Studies in animal models indicate that carvedilol readily crosses the blood-brain barrier. wikipedia.org Cellular uptake is also modulated by transporters like P-glycoprotein. In vitro studies using cell lines that overexpress P-gp have shown that cellular accumulation of radiolabeled [11C]carvedilol is significantly increased when a P-gp inhibitor, such as cyclosporin A, is present. nih.gov This demonstrates that P-gp activity in various tissues can actively limit the intracellular concentration of carvedilol. nih.gov

Metabolic Pathways and Metabolite Profiling

Carvedilol undergoes extensive and stereoselective hepatic metabolism, with less than 2% of the drug being excreted unchanged in the urine. drugbank.compharmgkb.org The primary metabolic routes involve oxidation of the aromatic ring and subsequent glucuronidation or sulfation. drugbank.comwikipedia.orgfda.gov.ph

The metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9. nih.govwikipedia.orgpharmgkb.org Other contributing enzymes include CYP1A2, CYP3A4, and CYP2E1. drugbank.compharmgkb.org The metabolism is stereoselective; the S(-)-enantiomer is mainly metabolized by CYP1A2 and CYP2D6, while the R(+)-enantiomer is primarily metabolized by CYP2D6 with contributions from other CYPs. pharmgkb.org

Key metabolic reactions include demethylation and hydroxylation, which produce several metabolites. drugbank.comhpra.ie Demethylation, catalyzed mainly by CYP2C9, produces O-desmethylcarvedilol. drugbank.compharmgkb.org Hydroxylation at the phenol (B47542) ring, primarily by CYP2D6, results in metabolites such as 4'-hydroxyphenylcarvedilol and 5'-hydroxyphenylcarvedilol. drugbank.comwikipedia.orgpharmgkb.org Notably, the 4'-hydroxyphenyl metabolite is an active metabolite with a β-blocking potency that is approximately 13 times greater than the parent carvedilol compound. wikipedia.org These phase I metabolites are then conjugated with glucuronic acid (by UGT1A1, UGT2B4, and UGT2B7) or sulfate (B86663) before elimination, which occurs mainly via the bile and feces. drugbank.com

Metabolomic profiling studies in vascular smooth muscle cells have identified distinct metabolic signatures in response to treatment with the individual S- and R-enantiomers of carvedilol. plos.orgresearchgate.net These studies revealed alterations in the levels of various intracellular and secreted metabolites, including L-serine, L-threonine, myristic acid, and palmitic acid, highlighting the differential cellular effects of the two enantiomers. plos.org

| Metabolic Reaction | Primary Enzymes | Resulting Metabolite(s) | Reference |

|---|---|---|---|

| 4'-Hydroxylation | CYP2D6, CYP2E1, CYP2C9, CYP3A4 | 4'-Hydroxyphenylcarvedilol (active) | drugbank.comwikipedia.orgpharmgkb.org |

| 5'-Hydroxylation | CYP2D6, CYP2C9, CYP3A4 | 5'-Hydroxyphenylcarvedilol | drugbank.compharmgkb.org |

| Demethylation | CYP2C9, CYP2D6, CYP1A2, CYP2E1 | O-Desmethylcarvedilol | drugbank.compharmgkb.org |

| 1-Hydroxylation | CYP2D6, CYP1A2, CYP1A1 | 1-Hydroxyphenylcarvedilol | drugbank.com |

| 8-Hydroxylation | CYP1A2, CYP3A4, CYP1A1 | 8-Hydroxycarbazolylcarvedilol | drugbank.com |

| O-Glucuronidation | UGT1A1, UGT2B4, UGT2B7 | Carvedilol glucuronide | drugbank.com |

Cytochrome P450 Enzyme Involvement in this compound Metabolism (e.g., CYP2D6, CYP2C9)

The metabolism of this compound is a complex process primarily occurring in the liver and involving multiple cytochrome P450 (CYP) enzymes. The main enzymes responsible for its biotransformation are CYP2D6 and CYP2C9. drugbank.comnih.gov CYP2D6 is principally involved in the hydroxylation of carvedilol's aromatic ring, while CYP2C9 is key in the O-demethylation pathway. pharmgkb.orgnih.gov Other CYP enzymes such as CYP1A2, CYP3A4, CYP2E1, and CYP2C19 also contribute to a lesser extent. nih.govfda.gov

The involvement of these enzymes is stereoselective. The R(+)-enantiomer of carvedilol is predominantly metabolized by CYP2D6. pharmgkb.orgtandfonline.com In contrast, the S(-)-enantiomer is mainly metabolized by CYP2D6 and CYP2C9. hpra.ie Genetic polymorphisms in CYP2D6 can lead to significant variations in the plasma concentrations of carvedilol, particularly the R(+)-enantiomer. nih.govfda.gov Individuals who are poor metabolizers via CYP2D6 can have 2- to 3-fold higher plasma concentrations of R(+)-carvedilol compared to extensive metabolizers. fda.govfda.gov

Phase I (Oxidation, Hydroxylation) and Phase II (Glucuronidation) Metabolic Reactions

Carvedilol undergoes extensive first-pass metabolism involving both Phase I and Phase II reactions. pharmgkb.orgnih.gov

Phase I (Oxidation, Hydroxylation) Reactions: The primary Phase I metabolic pathways for carvedilol are aromatic ring oxidation and hydroxylation. fda.govscispace.com These reactions are catalyzed mainly by CYP2D6 and CYP2C9. tandfonline.com This leads to the formation of several metabolites, including the active metabolites 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol, primarily through the action of CYP2D6. nih.govdovepress.com Another Phase I reaction is O-demethylation, which produces O-desmethylcarvedilol, a metabolite with minor beta-blocking activity, catalyzed mainly by CYP2C9. pharmgkb.org

Phase II (Glucuronidation) Reactions: Following Phase I reactions, carvedilol and its metabolites undergo Phase II conjugation, predominantly through glucuronidation. drugbank.comfda.gov This process, which increases the water solubility of the compounds to facilitate excretion, is catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT2B4, and UGT2B7. drugbank.comtandfonline.comcymitquimica.com The resulting glucuronide conjugates are the primary forms of carvedilol found in bile and feces. drugbank.comfda.gov

Identification and Characterization of Major and Minor Metabolites in Preclinical Models

Preclinical studies in animal models such as rats and dogs have been crucial for identifying carvedilol's metabolites. avma.orgnih.gov In rats, major biliary metabolites have been identified as the O-glucuronides of 1-hydroxycarvedilol (B1680800) and 8-hydroxycarvedilol. nih.gov A study quantifying carvedilol and its three main active metabolites (4'-hydroxyphenyl-carvedilol, 5'-hydroxyphenyl-carvedilol, and O-desmethyl-carvedilol) in rat plasma was successfully developed. nih.gov

In dogs, while the specific structures of all metabolites have not been fully elucidated, it is suggested that active metabolites are present, particularly in female dogs. avma.org Preclinical studies have shown that demethylation and hydroxylation at the phenol ring produce three active metabolites. fda.govfda.gov Among these, the 4'-hydroxyphenyl metabolite is noted to be approximately 13 times more potent in its β-blocking activity than the parent carvedilol compound. fda.govfda.gov However, the plasma concentrations of these active metabolites are about one-tenth of those observed for carvedilol itself. fda.govfda.gov

| Metabolite Name | Metabolic Pathway | Preclinical Model(s) | Activity Notes |

|---|---|---|---|

| 4'-Hydroxyphenyl carvedilol | Aromatic Ring Hydroxylation (Phase I) | Rat, Dog | Active metabolite, ~13x more potent β-blocker than carvedilol. fda.govfda.gov |

| 5'-Hydroxyphenyl carvedilol | Aromatic Ring Hydroxylation (Phase I) | Rat, Dog | Active metabolite. nih.govnih.gov |

| O-Desmethyl carvedilol | O-Demethylation (Phase I) | Rat | Active metabolite with weak vasodilating activity. pharmgkb.orgnih.gov |

| 1-Hydroxycarvedilol O-glucuronide | Hydroxylation (Phase I) & Glucuronidation (Phase II) | Rat | Major biliary metabolite. nih.gov |

| 8-Hydroxycarvedilol O-glucuronide | Hydroxylation (Phase I) & Glucuronidation (Phase II) | Rat | Major biliary metabolite. nih.gov |

Excretion Pathways and Clearance Mechanisms

Metabolites are the primary form in which carvedilol is excreted. Following extensive metabolism through oxidation and glucuronidation, the resulting conjugated metabolites are eliminated mainly through the bile. fda.govhres.ca The urinary metabolites are composed of carvedilol glucuronide, products from the cleavage of the beta-blocking side chain, and hydroxylated forms. nih.gov The significant conversion to metabolites before excretion means that very little of the parent compound is cleared from the body unchanged. fda.gov

Preclinical Pharmacokinetic Modeling and Simulation (Non-human Data)

Preclinical pharmacokinetic (PK) modeling in animals like rats and dogs has been used to understand the disposition of carvedilol. nih.govconicet.gov.ar These studies often reveal enantioselective pharmacokinetic properties. conicet.gov.ar For example, in a rat model of hypertension, S-carvedilol showed a greater volume of distribution and clearance compared to the R-enantiomer. conicet.gov.ar

Advanced Pharmaceutical Formulation Science and Drug Delivery Research

Solubility and Dissolution Enhancement Strategies for Carvedilol (B1668590) Hydrochloride

The primary obstacle in the formulation of carvedilol is its low solubility in water, which is pH-dependent. nih.gov It is more soluble in acidic conditions, like those found in the stomach, but its solubility decreases significantly in the neutral to basic pH of the small intestine. nih.gov To overcome this, researchers have explored numerous solubility enhancement techniques. unpad.ac.id

Solid Dispersion Techniques (e.g., Hot-Melt Extrusion, Spray Drying)

Solid dispersion is a widely utilized technique to improve the dissolution rate of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix. nih.govajptonline.com This method can reduce particle size to a near-molecular level, increase wettability, and create a larger surface area for dissolution. nih.govnih.gov

Hot-Melt Extrusion (HME): This solvent-free technique involves embedding the drug in a polymeric carrier by processing the mixture at elevated temperatures and forcing it through a die. researchgate.net Research has shown that HME can be used to produce co-crystals of carvedilol with co-formers like nicotinamide. jddtonline.info These co-crystals exhibit altered crystalline structures and improved solubility and dissolution rates compared to the pure drug. jddtonline.info In one study, carvedilol was processed with Kollidon® VA64 via HME, resulting in a stable process and a homogenous drug content in the extrudate. mdpi.com

Spray Drying: This technique involves dissolving the drug and a carrier in a suitable solvent and then spraying the solution into a hot air chamber to evaporate the solvent, resulting in a solid dispersion. ajptonline.com Studies have successfully used spray drying to prepare solid dispersions of carvedilol with hydrophilic polymers such as β-Cyclodextrin and Plasdone-K30, leading to enhanced solubility. ajptonline.com Solidified carvedilol-loaded self-microemulsifying drug delivery systems (SMEDDS) have also been produced using spray drying with porous silica-based carriers, which showed fast drug release due to the amorphous state of carvedilol. researchgate.netnih.govunits.it

Table 1: Comparison of Solid Dispersion Techniques for Carvedilol

| Technique | Carrier(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Hot-Melt Extrusion | Nicotinamide | Formation of co-crystals with improved solubility and dissolution. | jddtonline.info |

| Spray Drying | β-Cyclodextrin, Plasdone-K30 | Enhanced solubility and potential for pulsatile drug delivery. | ajptonline.com |

| Solvent Evaporation | PVP K30 | Increased drug solubility and dissolution rate with increasing polymer concentration. | nih.gov |

| Solvent Evaporation | Mannitol (B672), Lactose, Urea, PEG 4000 | Improved dissolution rates, with PEG 4000 showing significant enhancement. | ijapbc.com |

Amorphous Formulations and Co-crystallization Approaches for Enhanced Solubility

Converting a crystalline drug to its amorphous form or creating co-crystals are effective strategies to enhance solubility. Amorphous forms have higher free energy and, therefore, greater solubility than their crystalline counterparts. mdpi.comresearchgate.net

Amorphous Formulations: The creation of amorphous solid dispersions of carvedilol has been shown to improve its dissolution characteristics. nih.gov Techniques like solvent evaporation with polymers such as PVP K30 can lead to the formation of an amorphous state of carvedilol, which significantly enhances its dissolution rate. nih.gov However, the physical stability of amorphous forms can be a concern, as they may recrystallize over time. nih.gov

Co-crystallization: This approach involves combining the active pharmaceutical ingredient (API) with a co-former to create a new crystalline solid with different physicochemical properties. jetir.org Research has demonstrated that co-crystals of carvedilol with various co-formers, including benzoic acid, mannitol, isonicotinamide (B137802), and saccharin, can significantly increase its solubility. jetir.orgpensoft.net For instance, co-crystals with mannitol or benzoic acid showed a nine-fold increase in solubility. jetir.org The selection of an appropriate co-former is crucial and can be guided by computational methods. pensoft.net

Table 2: Research Findings on Carvedilol Co-crystallization

| Co-former | Method | Solubility Enhancement | Reference(s) |

|---|---|---|---|

| Mannitol, Benzoic Acid | Solvent Evaporation | >9-fold increase | jetir.org |

| Isonicotinamide | Solvent Evaporation | Up to 140 mg/L (41.26 times increase) | pensoft.net |

| Glycine | Multicomponent Crystal | Up to 2.6 times increase | pensoft.net |

| Tartaric Acid | Nano-cocrystal Anti-solvent Precipitation | ~2000-fold increase | nih.gov |

Micro- and Nano-crystallization Technologies for Solubility Improvement

Reducing the particle size of a drug to the micro- or nano-scale dramatically increases the surface area available for dissolution, thereby enhancing solubility and dissolution velocity.

Micro-crystallization: Techniques such as spherical agglomeration can be used to produce micro-sized crystals with improved micromeritic properties and dissolution rates. One study utilized a quasi-emulsion solvent diffusion (QESD) method to create spherical agglomerates of carvedilol with PVP K30, which showed a significant increase in solubility and dissolution. ptfarm.pl

Nano-crystallization: This technology involves producing drug crystals with a size in the nanometer range. Nano-crystals of carvedilol have been developed using techniques like anti-solvent precipitation with stabilizers. ijprajournal.com These nanocrystals have demonstrated significantly enhanced solubility and dissolution rates. ijprajournal.com A notable study developed ultra-fine nano-cocrystals of carvedilol with tartaric acid, which resulted in an approximately 2000-fold increase in solubility, making it potentially suitable for an injectable formulation. nih.gov

Controlled and Modified Release Systems Development

Beyond enhancing solubility, controlling the release rate of carvedilol is crucial for maintaining therapeutic drug concentrations over an extended period, which can improve patient compliance. wjpsronline.com

Polymer-Based Matrix Systems for Sustained Release Kinetics

Matrix tablets are a common approach for achieving sustained drug release. In these systems, the drug is dispersed within a polymer matrix that controls the rate of drug diffusion and/or erosion of the matrix.

Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC), Microcrystalline Cellulose (B213188) (MCC), and Ethylcellulose (EC) have been successfully used to formulate sustained-release matrix tablets of carvedilol. wjpsronline.comresearchgate.net The release of the drug from these matrices is often controlled by the swelling of the polymer and the diffusion of the drug through the swollen matrix. wjpsronline.com Studies have shown that by varying the type and concentration of the polymer, the drug release profile can be modulated to achieve a desired duration of action, often up to 12 or 24 hours. wjpsronline.comgoogle.comijpras.com The release kinetics from such systems often follow Higuchi or Korsmeyer-Peppas models, indicating a diffusion-controlled mechanism. researchgate.netrjptonline.org

Table 3: Polymers Used in Sustained Release Matrix Systems for Carvedilol

| Polymer(s) | Formulation Method | Key Findings | Reference(s) |

|---|---|---|---|

| HPMC, MCC, EC | Wet Granulation | Achieved a controlled release profile over 12 hours. | wjpsronline.com |

| METHOCEL K100MCR | Direct Compression | Strong retardation of drug release, following Higuchi and Korsmeyer-Peppas kinetics. | researchgate.net |

| Poloxamer 188 | Semisolid Matrix | Showed sustained release following first-order and Higuchi kinetics. | rjptonline.org |

Osmotic Pump Systems Research for Controlled Drug Release

Osmotic drug delivery systems utilize osmotic pressure as the driving force for controlled drug release. These systems can provide zero-order release kinetics, which is independent of the gastrointestinal environment. ijpsdronline.comijpsdronline.com

A controlled porosity osmotic pump capsule for carvedilol has been developed. ijpsdronline.comijpsdronline.com This system consists of a core containing the drug and an osmogent, coated with a semi-permeable membrane containing a pore-forming agent. ijpsdronline.comijpsdronline.com When the capsule comes into contact with gastrointestinal fluids, water is drawn into the core, dissolving the drug and creating a saturated solution that is then released through the pores in the membrane. ijpsdronline.com Research has shown that the drug release rate can be modulated by adjusting the amount of osmogent and the level of the pore-former in the membrane. ijpsdronline.comijpsdronline.com Another innovative approach involved a self-emulsifying osmotic pump tablet (SEOPT) of carvedilol, which combined the benefits of a self-emulsifying drug delivery system (SEDDS) to enhance solubility with the controlled release of an osmotic pump. nih.gov This system demonstrated a stable, zero-order release profile and improved bioavailability. nih.govgoogle.com

Table 4: Components and Findings of Carvedilol Osmotic Pump Systems

| System Type | Key Components | Key Findings | Reference(s) |

|---|---|---|---|

| Controlled Porosity Osmotic Pump | Cellulose acetate (B1210297) (membrane), glycerin (pore-former) | Achieved zero-order release, release rate dependent on osmogent and pore-former levels. | ijpsdronline.comijpsdronline.com |

| Self-Emulsifying Osmotic Pump Tablet (SEOPT) | Gelucire 44/14, Lutrol F68, Transcutol P (SEDDS components), mannitol (osmogent) | Improved solubility and provided stable, controlled release with enhanced bioavailability. | nih.gov |

| Push-Pull Osmotic Pump | Drug layer, push layer, semipermeable membrane | Conforms to zero-order release, providing a stable and long-lasting effect. | google.com |

Multiparticulate Systems (e.g., Pellets, Microcapsules) for Release Modulation

Multiparticulate systems, such as pellets and microcapsules, represent a significant strategy in modifying the release profile of Carvedilol hydrochloride. These systems offer advantages like predictable gastric emptying, reduced risk of dose dumping, and the possibility of incorporating different release patterns within a single dosage form. google.com

Research in this area has focused on the development of controlled-release subunits to ensure the drug is released in specific regions of the gastrointestinal tract, which can improve absorption and potentially reduce the required dose. google.com For instance, developing formulations with release-retarding matrix materials or coatings is a common approach. google.com

One area of investigation involves the use of natural polymers. For example, mucoadhesive patches formulated with chitosan (B1678972) and pectin (B1162225) have been explored for the delivery of this compound. mdpi.comresearchgate.netscribd.com These patches have demonstrated the potential to increase the bioavailability of the drug significantly compared to oral administration. mdpi.comnih.gov The combination of chitosan and pectin provides improved swelling and mucoadhesive properties, which allows for a prolonged residence time and controlled drug release. mdpi.comnih.gov In one study, an optimized patch composed of a 20:80 ratio of chitosan to pectin exhibited a bioadhesive strength of 22.10 ± 0.20 g and an in vitro drug release of 98.73% over 8 hours. researchgate.net

Microcapsules have also been investigated as a means to achieve controlled release. These systems can encapsulate the drug and release it in a controlled manner, with their mucoadhesive properties potentially extending contact time with the intestinal mucosa. science.gov

Nanotechnology Applications in this compound Delivery

Nanotechnology offers promising avenues to overcome the challenges associated with this compound's low solubility and bioavailability. google.com Various nanocarriers have been explored to enhance its therapeutic efficacy.

Liposomal and Niosomal Encapsulation Research

Liposomes, which are vesicular structures composed of lipid bilayers, have been investigated as carriers for a variety of drugs, including those for cardiovascular conditions. science.gov While specific research on liposomal encapsulation of this compound is an active area of interest, the broader application of liposomes in drug delivery for improving the therapeutic index of drugs is well-established. researchgate.net Niosomes, non-ionic surfactant-based vesicles, represent a more stable and cost-effective alternative to liposomes and are also being explored for drug delivery. The principles of using vesicular systems like liposomes and niosomes for drug delivery are applicable to this compound to potentially enhance its solubility and modify its release.

Polymeric Nanoparticles and Solid Lipid Nanoparticles for Targeted Delivery Research

Polymeric nanoparticles are a key focus in the targeted delivery of this compound. These nanoparticles can be formulated to accumulate at specific sites, thereby increasing therapeutic efficiency and minimizing side effects. researchgate.net Polysaccharides, with their numerous hydrophilic groups, can form non-covalent bonds with biological tissues, promoting adhesion and targeted delivery. researchgate.net

Solid lipid nanoparticles (SLNs) are another important area of research for this compound delivery. dntb.gov.ua SLNs are formulated from solid lipids and offer advantages such as high stability and the ability to encapsulate lipophilic drugs like Carvedilol. Research has demonstrated that SLNs can be effective drug delivery systems for various applications, including ocular delivery of drugs. science.gov The principles of SLN formulation can be applied to this compound to improve its oral bioavailability.

Micellar and Nanoemulsion Systems for Solubility and Bioavailability Enhancement

Micellar systems are being investigated to address the solubility and stability issues of drugs like this compound. science.gov These systems are formed from self-assembling amphiphilic molecules in an aqueous solution, creating a core where poorly soluble drugs can be encapsulated. Natural polysaccharides are being explored as alternatives to synthetic polymers for creating these micellar systems due to their lower toxicity and potential for bioadhesion. science.gov

Nanoemulsions are another promising approach to enhance the solubility and bioavailability of poorly water-soluble drugs. science.gov Research into nanoemulsion formulations for other drugs has shown significant improvements in bioavailability through non-invasive routes of administration. science.gov For Carvedilol, which has low aqueous solubility, nanoemulsion formulations could potentially improve its absorption. dissolutiontech.com

Excipient Compatibility Studies and Formulation Stability

The stability of a pharmaceutical formulation is paramount to its safety and efficacy. For this compound, which is known to have solubility and stability challenges, understanding its interactions with excipients and its degradation pathways is critical. google.com

Drug-Excipient Interactions and Degradation Pathways in Formulated Products

Carvedilol is sensitive to light and moisture, which can influence the choice of manufacturing process and excipients. dissolutiontech.com Direct compression is often preferred to wet granulation to avoid contact with liquids and enhance product stability. dissolutiontech.com

The α-hydroxyl secondary amine group in the Carvedilol molecule can react with certain excipient functional groups, such as aldehydes or esters, through nucleophilic reactions, leading to degradation. googleapis.com This necessitates careful selection of excipients to ensure the chemical stability of the final product. googleapis.com

Forced degradation studies are essential to establish the degradation pathway of Carvedilol. researchgate.netresearchgate.net These studies involve exposing the drug to stress conditions like acid, base, oxidation, and heat to identify potential degradation products. researchgate.netjddtonline.info Research has shown that Carvedilol is susceptible to degradation under various conditions. researchgate.net For example, in acidic conditions similar to gastric fluid, this compound can form in situ, which has lower solubility than the base form. dissolutiontech.comresearchgate.net Understanding these degradation pathways is crucial for developing a stable and effective formulation. researchgate.net

Interactive data tables with detailed research findings are presented below.

| Formulation Type | Key Findings | Reference |

| Mucoadhesive Buccal Patch | Optimized patch (Chitosan:Pectin 20:80) showed 98.73% in vitro release over 8 hours and a bioadhesive strength of 22.10 ± 0.20 g. Bioavailability was significantly improved compared to oral administration. | researchgate.net |

| Multiparticulate System | Controlled-release subunits can be designed to target specific regions of the GI tract, potentially reducing the required dose. | google.com |

| Microcapsules | Can provide controlled release and extended contact time with the intestinal mucosa due to mucoadhesive properties. | science.gov |

| Nanocarrier Type | Research Focus | Potential Benefits |

| Liposomes/Niosomes | Encapsulation to improve solubility and modify release. | Enhanced solubility, controlled release. |

| Polymeric Nanoparticles | Targeted delivery to specific sites. | Increased therapeutic efficiency, reduced side effects. |

| Solid Lipid Nanoparticles | Encapsulation of lipophilic drugs. | High stability, improved bioavailability. |

| Micellar Systems | Improving drug solubility and stability. | Enhanced solubility, potential for bioadhesion. |

| Nanoemulsions | Enhancing solubility and bioavailability. | Improved absorption of poorly soluble drugs. |

Influence of Manufacturing Processes on Formulation Stability and Performance of this compound

The manufacturing process of a pharmaceutical dosage form is a critical determinant of its final characteristics, including stability and in vivo performance. For a compound like carvedilol, which exhibits poor solubility and is susceptible to polymorphism, the chosen manufacturing method and its associated parameters can profoundly impact the quality and efficacy of the final product. dissolutiontech.comresearchgate.net This section delves into the influence of various manufacturing processes on the stability and performance of this compound formulations.

The selection of a suitable manufacturing process for carvedilol tablets is crucial, as the drug substance itself presents challenges such as low compressibility and poor flowability. dissolutiontech.com While direct compression is often favored for its simplicity and avoidance of moisture and heat, which can enhance product stability, it may not always be feasible for carvedilol due to these inherent physical properties. dissolutiontech.comcbg-meb.nl Consequently, granulation techniques are frequently employed to improve the flow and compressibility of the powder blend. nih.govresearchgate.net

Wet Granulation

Wet granulation is a widely used technique to produce granules with improved flowability and compressibility, making them suitable for tablet compression. nih.govresearchgate.net However, the parameters of the wet granulation process can significantly affect the drug release profile from hydrophilic matrix tablets.

Research has shown that both the granulation process parameters and the subsequent tablet hardness are significant factors influencing the drug dissolution profile of carvedilol from hydrophilic matrix tablets. nih.govresearchgate.net For instance, using a higher quantity of granulation liquid and a standard nozzle type can result in larger, denser granules with lower porosity. This, in turn, leads to a slower drug release profile. nih.govresearchgate.net Interestingly, lower tablet hardness can also slow down the release profile. nih.govresearchgate.net

A study investigating the impact of wet granulation on carvedilol tablets found a correlation between tablet hardness and disintegration time. dissolutiontech.com Batches produced via wet granulation with higher hardness values generally exhibited longer disintegration times. dissolutiontech.com The particle size of the carvedilol raw material also plays a role, with smaller particles leading to a larger contact area and potentially higher tablet hardness. dissolutiontech.com

The choice between direct compression and wet granulation can also influence the dissolution profile. In one study, a formulation prepared by direct compression showed a rapid drug release, while a switch to wet granulation was necessary to achieve a more controlled release profile. dissolutiontech.com This highlights the critical role of the manufacturing method in modulating drug release.

Roller Compaction

Roller compaction is a dry granulation method that can be an alternative to wet granulation, particularly for moisture-sensitive drugs. However, its suitability for hypromellose-based matrix tablets containing carvedilol has been a subject of investigation. Some studies have reported lower crushing strength of tablets produced by roller compaction due to reduced compactibility of the materials. nih.gov

A comprehensive study on roller-compacted hypromellose-based matrix tablets revealed that while the hypromellose content was a significant factor affecting drug release, the process variables of roller compaction and the compression force used for tableting did not alter the drug release. nih.gov However, other factors were identified as influential. A slower roll speed, the use of microcrystalline cellulose as a filler, and higher tablet hardness all contributed to a decreased drug release rate. nih.gov Conversely, the roll pressure and the size of the screen apertures had an insignificant effect on drug release. nih.gov

Table 1: Influence of Roller Compaction and Formulation Variables on Carvedilol Release